![molecular formula C16H14N2O2 B1306929 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid CAS No. 214554-44-6](/img/structure/B1306929.png)
4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid
Overview
Description
The compound 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid is a derivative of benzene with substituents that include pyrrole groups and a benzoic acid moiety. The presence of pyrrole units suggests potential for electroactivity and conjugation, which could be relevant for applications in polymer synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the formation of aromatic systems with pyrrole units. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene (BPB) has been achieved in the presence of sodium tetraphenylborate, an easily oxidized electrolyte, leading to a conducting polymer with low oxidation potential . Although not the same compound, this process highlights the reactivity of pyrrole-containing benzene derivatives and their potential for forming polymeric structures.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the conjugation of the pyrrole rings with the aromatic system, which can significantly affect the electronic properties of the molecule. For example, organotin(IV) complexes of a pyrrole-containing benzoic acid derivative have been synthesized, and their geometry around the tin atom has been deduced from spectral studies . This suggests that the molecular structure of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid would also be amenable to analysis by similar spectroscopic techniques.
Chemical Reactions Analysis
Pyrrole-containing benzene derivatives can participate in various chemical reactions. For example, the synthesis of polyimides from a pyridine-containing aromatic dianhydride monomer, which is synthesized from a benzene derivative, involves ring-opening polycondensation and thermal or chemical imidization . This indicates that 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid could potentially be used as a monomer or reactant in the synthesis of high-performance polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-containing benzene derivatives can be quite diverse. For instance, the vibrational spectral analysis of a benzoic acid derivative with trifluoromethyl groups has been performed using FT-IR and FT-Raman spectroscopy, and the molecule's stability and chemical activity have been assessed using DFT calculations and NBO analysis . Similarly, the antioxidant activity of bis(pyrrolyl and pyrazolyl)benzenes has been evaluated, showing that the presence of methoxy substituents on the aromatic ring enhances the activity . These studies suggest that 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid could also exhibit interesting physical and chemical properties, potentially including antioxidant activity or unique spectroscopic features.
Scientific Research Applications
Electropolymerization and Conducting Polymers
- Electropolymerization : Derivatives of bis(pyrrol-2-yl) arylenes, including 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid, have been utilized in electropolymerization processes. These polymers exhibit low oxidation potentials and high stability in their electrically conducting form, making them significant in the field of conducting polymers (Sotzing et al., 1996).
Synthesis and Characterization of Polymers
- Hyperbranched Polybenzimidazoles : Novel hyperbranched polybenzimidazoles have been synthesized using AB2 monomers containing 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid. These polymers exhibit excellent thermal properties and solubility in aprotic solvents, which are essential for applications in high-performance materials (Li et al., 2006).
Applications in Coordination Polymers and MOFs
- Novel 2D Cadmium(II) MOFs : The compound has been used in creating 2D cadmium(II) coordination polymers, demonstrating potential in the development of novel materials with unique structural and functional properties (Li et al., 2012).
Antioxidant Activity
- Antioxidant Properties : Derivatives of 1,4-bis(pyrrol-2-yl)benzene, structurally related to 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid, have shown significant antioxidant activity. This opens up avenues for research in pharmacology and biochemistry (Lavanya et al., 2014).
Fluorescence Studies
- Fluorescence Quenching and Photolysis : Studies on fluorescence quenching and laser photolysis of compounds similar to 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid reveal interesting electron-transfer mechanisms, which are valuable in the study of photochemical reactions (Petrushenko et al., 2007).
Organotin(IV) Complexes
- Organotin(IV) Complex Synthesis : The synthesis and characterization of organotin(IV) complexesusing derivatives of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid have been explored. These complexes show potential in biological applications and provide insights into the interaction between organometallic compounds and biological systems (Shahid et al., 2005).
Bioactivity of Polysubstituted Pyrrole Derivatives
- Synthesis and Bioactivity : Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole derivatives, related to 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid, have been synthesized and tested for antibacterial activity. This suggests potential biomedical applications of these compounds (Elassar, 2012).
Coordination Polymers and Crystal Structures
- Coordination Polymers : Research on coordination polymers involving 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid derivatives reveals diverse and complex structures, offering insights into the design of novel materials with potential applications in catalysis, sensing, and photonics (Cui & Lan, 2007).
Solubility Studies and Material Synthesis
- Material Synthesis and Solubility : Studies on the solubility of materials related to 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid in various solvents are crucial for the development of new materials, particularly in the field of organic electronics and photovoltaics (Walker et al., 2011).
properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTXNTDFVMNRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394813 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid | |
CAS RN |
214554-44-6 | |
| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)



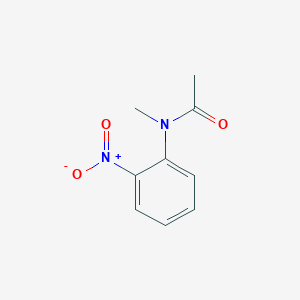
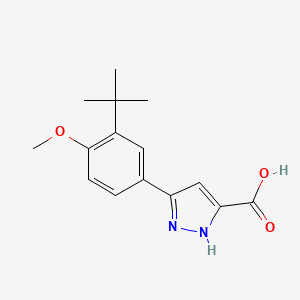
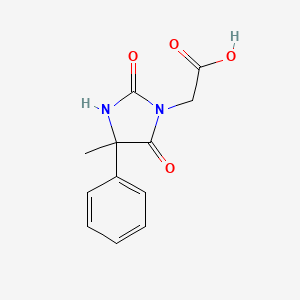
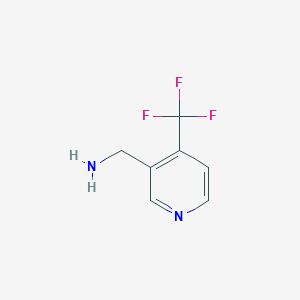
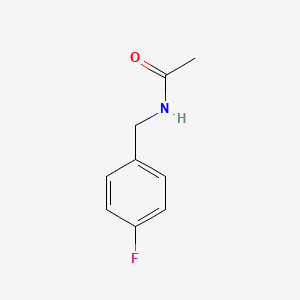
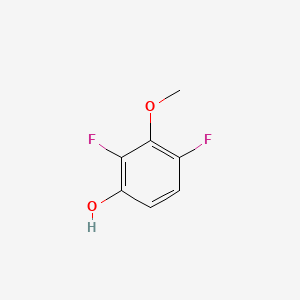
![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)